

Discovery and history of fluorinated acrylates

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An In-depth Technical Guide to the Discovery and History of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated acrylates represent a significant class of monomers that give rise to polymers with a unique and valuable combination of properties, including low surface energy, high thermal stability, chemical inertness, and tunable refractive indices. These characteristics have made them indispensable in a wide array of applications, from advanced coatings and specialty adhesives to materials for optical and biomedical devices. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated acrylates, detailed experimental protocols for their synthesis and polymerization, and a summary of their key quantitative properties.

Discovery and History

The journey of fluorinated acrylates is intrinsically linked to the broader history of fluoropolymer chemistry, which began with a serendipitous discovery in 1938. Dr. Roy J. Plunkett at DuPont accidentally synthesized polytetrafluoroethylene (PTFE), the first fluoropolymer, while researching new refrigerants.[1] This discovery of a remarkably inert and stable material, later commercialized as Teflon®, opened the door to the exploration of a new class of polymers.

Following the groundbreaking discovery of PTFE, the mid-20th century saw a flurry of research and development in fluoropolymer chemistry. This period led to the commercialization of a variety of fluorinated polymers, each with its own unique set of properties and applications. Key



milestones include the introduction of polychlorotrifluoroethylene (PCTFE) in 1953, fluorinated ethylene propylene (FEP) in 1960, and both polyvinyl fluoride (PVF) and polyvinylidene fluoride (PVDF) in 1961.[2]

While these early fluoropolymers were primarily based on fluorinated olefins, the unique properties imparted by the fluorine atom spurred researchers to incorporate it into other polymer backbones. The development of fluorinated acrylates as a distinct class of monomers gained traction as a way to combine the desirable properties of both fluorinated compounds and polyacrylates. An early patent filed in 1956 and granted in 1959, titled "Polymers of fluorinated acrylic monomers," demonstrates the initial exploration into this specific area.[3]

The primary motivation for developing fluorinated acrylates was to create polymers that possessed the low surface energy, and water and oil repellency of fluorocarbons, while also being more readily processable and having better adhesion to various substrates than traditional fluoropolymers like PTFE. The acrylate backbone provides a versatile platform for copolymerization with a wide range of other vinyl monomers, allowing for the fine-tuning of the final polymer's properties.[4]

Synthesis of Fluorinated Acrylate Monomers

The synthesis of fluorinated acrylate monomers typically involves the introduction of a fluoroalkyl group into an acrylic acid or methacrylic acid derivative. Several synthetic routes have been developed, with the choice of method often depending on the desired fluoroalkyl side chain and the availability of starting materials.

Esterification of Fluoroalcohols

A common and straightforward method for synthesizing fluoroalkyl acrylates is the direct esterification of a fluoroalcohol with acrylic acid or methacrylic acid, or their more reactive derivatives like acryloyl chloride or methacryloyl chloride.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol is based on the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.

• Materials: Methacrylic acid, thionyl chloride, N,N-dimethylformamide (DMF), a polymerization inhibitor (e.g., hydroquinone), 2,2,2-trifluoroethanol, and a suitable catalyst.



- Step 1: Synthesis of Methacryloyl Chloride: In a reactor equipped with a stirrer and a
 dropping funnel, thionyl chloride and a polymerization inhibitor are placed. A mixture of
 methacrylic acid and DMF is then added dropwise at a controlled temperature (e.g., 1040°C). After the addition is complete, the reaction mixture is heated (e.g., to 40-60°C) for
 several hours to complete the formation of methacryloyl chloride.
- Step 2: Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst is added dropwise to the freshly prepared methacryloyl chloride at an elevated temperature (e.g., 50-70°C). The reaction is allowed to proceed for several hours.
- Step 3: Purification: After the reaction is complete, the desired product, 2,2,2-trifluoroethyl methacrylate, is isolated and purified from the reaction mixture, typically by distillation under reduced pressure. This method can achieve high purity (>98%) and yield (>95%).

Synthesis from Perfluoroalkanesulfonyl Fluorides

For the synthesis of fluorinated acrylates with perfluoroalkylsulfonamido side chains, a multistep procedure is often employed.

Experimental Protocol: Synthesis of [N-methyl-perfluorobutane-1-sulfonamide]ethyl Acrylate

This protocol involves a three-step procedure starting from perfluorobutanesulfonyl fluoride.

- Materials: Perfluorobutanesulfonyl fluoride, methylamine, 2-bromoethanol, acryloyl chloride, a suitable base, and solvents.
- Step 1: Sulfonamide Formation: Perfluorobutanesulfonyl fluoride is reacted with an excess of methylamine to form N-methyl-perfluorobutane-1-sulfonamide.
- Step 2: Alkylation: The resulting sulfonamide is then alkylated with 2-bromoethanol in the presence of a base to introduce a hydroxyl-terminated spacer.
- Step 3: Esterification: Finally, the hydroxyl group is esterified with acryloyl chloride in the presence of a base to yield the target monomer, [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate. The structure of the final product and intermediates can be confirmed by NMR, FT-IR, and elemental analysis.



Polymerization of Fluorinated Acrylates

Fluorinated acrylate monomers can be polymerized using various techniques, each offering different levels of control over the polymer architecture and properties.

Free Radical Polymerization

Conventional free-radical polymerization is a widely used and robust method for polymerizing fluorinated acrylates. This can be carried out in bulk, solution, or emulsion.

Experimental Protocol: Solution Polymerization of a Fluorinated Acrylate

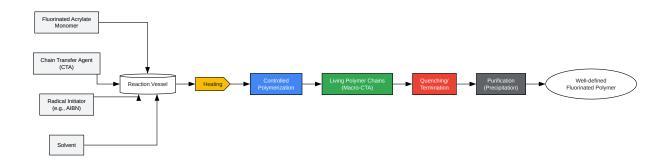
- Materials: Fluorinated acrylate monomer, a suitable comonomer (e.g., methyl methacrylate, butyl acrylate), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene, ethyl acetate).
- Procedure: The monomers and initiator are dissolved in the solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The reaction mixture is then heated to a temperature at which the initiator decomposes to generate free radicals (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a specified time to achieve the desired conversion. The resulting polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

Controlled Radical Polymerization

To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.

Experimental Workflow: RAFT Polymerization of a Fluorinated Acrylate





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Caption: Workflow for RAFT polymerization of fluorinated acrylates.

Quantitative Data

The unique properties of fluorinated acrylate polymers are quantified by various physical and chemical measurements. The following tables summarize some key data for representative polymers.

Table 1: Surface Properties of Fluorinated Acrylate Polymers



Polymer	Water Contact Angle (Advancing/Recedi ng, °)	Hexadecane Contact Angle (Advancing/Recedi ng, °)	Surface Energy (mN/m)
Poly(1H,1H,2H,2H- perfluorodecyl acrylate)	122 / -	-1-	-
Poly(2,2,2- trifluoroethyl methacrylate)	~90 / -	-1-	~24
Poly(perfluorohexyleth yl methacrylate)	115 / 92	74 / 62	~10.5
Poly(N-methyl perfluorobutyl sulfonamido ethyl methacrylate)	118 / 95	78 / 68	~10.8

Table 2: Thermal and Optical Properties of Fluorinated Acrylate Polymers

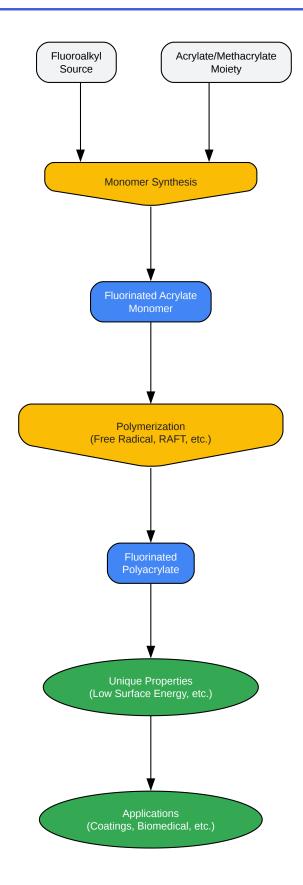


Polymer	Glass Transition Temperature (Tg, °C)	Decomposition Temperature (Td, °C)	Refractive Index (at 589 nm)
Poly(1H,1H,2H,2H- perfluorodecyl acrylate)	~55	~350	1.36
Poly(2,2,2- trifluoroethyl methacrylate)	66 - 108	220 - 295	~1.42
Poly(pentafluoropheny I methacrylate-co- trifluoroethyl methacrylate)	80 - 90	>297	1.430 - 1.435
Poly(hexafluoroisopro pyl methacrylate-co-pentafluorophenyl methacrylate)	88 - 95	>300	1.384 - 1.430

Logical Relationships in Fluorinated Acrylate Development

The development and application of fluorinated acrylates follow a logical progression from monomer design to polymer synthesis and eventual application based on the final material's properties.





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Caption: Logical flow from raw materials to applications.



Conclusion

The discovery and development of fluorinated acrylates have provided a versatile platform for creating materials with exceptional properties. From their historical roots in the broader field of fluoropolymer chemistry to the sophisticated controlled polymerization techniques used today, these materials continue to be at the forefront of materials science. The ability to tailor their properties through monomer design and copolymerization ensures their continued relevance in a wide range of high-performance applications, including those in the demanding fields of scientific research and drug development where precision and reliability are paramount.

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